molecular formula C15H24N2O3 B1271985 1-N-Boc-4-(2-furfurylmethylamino)piperidine CAS No. 883516-51-6

1-N-Boc-4-(2-furfurylmethylamino)piperidine

Cat. No.: B1271985
CAS No.: 883516-51-6
M. Wt: 280.36 g/mol
InChI Key: FMYHQCQBDNMUDS-UHFFFAOYSA-N
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Description

1-N-Boc-4-(2-furfurylmethylamino)piperidine, also known as tert-butyl 4-[(2-furylmethyl)amino]-1-piperidinecarboxylate, is a chemical compound with the molecular formula C15H24N2O3 and a molecular weight of 280.37 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a furfurylmethylamino group and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-Boc-4-(2-furfurylmethylamino)piperidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same synthetic routes mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-N-Boc-4-(2-furfurylmethylamino)piperidine can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group under acidic conditions to yield the free amine.

    Substitution Reactions: The furfurylmethylamino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the furfuryl moiety.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

Major Products

    Deprotection: Yields the free amine derivative.

    Substitution: Yields substituted piperidine derivatives.

    Oxidation: Yields oxidized furfuryl derivatives.

Scientific Research Applications

Scientific Research Applications

1-N-Boc-4-(2-furfurylmethylamino)piperidine serves multiple roles in scientific research:

1. Synthetic Intermediate

  • This compound acts as a versatile building block in the synthesis of various biologically active molecules. Its structure allows for modifications that lead to the development of new pharmaceuticals.

2. Drug Development

  • It has been utilized in the synthesis of compounds with potential therapeutic effects, particularly in oncology and infectious diseases. The incorporation of the furfuryl group enhances biological activity and selectivity.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines.

Mechanism of Action:

  • Induction of Apoptosis: Studies have shown that these derivatives can trigger programmed cell death in cancer cells, which is essential for effective cancer treatment.
  • Cell Cycle Arrest: The compounds disrupt the cell cycle, preventing proliferation in cancerous cells.

Case Study:
A study demonstrated that a derivative of this compound exhibited an IC50 value of approximately 1.30 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity compared to standard treatments .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Inhibition Profile:

  • Gram-positive and Gram-negative Bacteria: Derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Minimum Inhibitory Concentration (MIC):

PathogenMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83

The compound's potent activity against these pathogens suggests its potential as an effective antibacterial agent .

Mechanism of Action

The mechanism of action of 1-N-Boc-4-(2-furfurylmethylamino)piperidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-N-Boc-4-(2-hydroxyethylamino)piperidine
  • 1-N-Boc-4-(2-methoxyethylamino)piperidine
  • 1-N-Boc-4-(2-phenylethylamino)piperidine

Uniqueness

1-N-Boc-4-(2-furfurylmethylamino)piperidine is unique due to the presence of the furfurylmethylamino group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific synthetic and research applications.

Biological Activity

1-N-Boc-4-(2-furfurylmethylamino)piperidine, with the CAS number 883516-51-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C₁₅H₂₄N₂O₃
  • Molecular Weight: 280.37 g/mol

The compound features a piperidine ring substituted with a furfurylmethylamino group and a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and solubility in biological systems.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
AntimicrobialExhibits potential antibacterial properties against Gram-positive and Gram-negative bacteria.
AnticancerMay induce apoptosis in cancer cell lines, though specific studies are needed to confirm.
Neurological EffectsPotential modulation of neurotransmitter systems, similar to other piperidine derivatives.

Case Studies and Experimental Data

  • Antimicrobial Studies:
    A study investigating various piperidine derivatives indicated that compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that the furfurylmethylamino substitution may enhance the compound's interaction with bacterial membranes.
  • Cytotoxicity Assays:
    In vitro assays using cancer cell lines have shown that certain piperidine derivatives can inhibit cell proliferation. One study reported that a related compound induced cell cycle arrest at the G2/M phase in breast cancer cells, suggesting a potential pathway for anticancer activity .
  • Neuropharmacological Effects:
    Research into piperidine derivatives has revealed their potential as modulators of neurotransmitter systems, particularly in relation to dopamine and serotonin receptors. This activity could position this compound as a candidate for further exploration in neuropharmacology .

Properties

IUPAC Name

tert-butyl 4-(furan-2-ylmethylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-15(2,3)20-14(18)17-8-6-12(7-9-17)16-11-13-5-4-10-19-13/h4-5,10,12,16H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYHQCQBDNMUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375504
Record name 1-N-Boc-4-(2-furfurylmethylamino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883516-51-6
Record name 1-N-Boc-4-(2-furfurylmethylamino)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-((furan-2-ylmethyl)amino)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an equimolar solution of furan-2-carbaldehyde (250 mg, 2.6 mmol) and 4-amino-piperidine-1-carboxylic acid tert-butyl ester (473 mg, 2.6 mmol) in dichloromethane (14 mL) 1M titanium(IV) chloride in dichloromethane (1.3 mL, 1.3 mmol) and triethylamine (0.32 mL, 2.6 mmol) were added. The reaction mixture was stirred under nitrogen atmosphere for 2 days. Then sodium cyanoborohydride (493 mg, 7.8 mmol) in methanol (7 mL) was added dropwise with stirring and the solution was allowed to stir overnight at room temperature. 35% Sodium hydroxide was added and the product was extracted with ethyl acetate. The solvent was removed under reduce pressure and the crude was purified by flash chromatography (dichloromethane/methanol 95:5) to give the title compound as a red oil (406 mg, 56%).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
493 mg
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

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